PF-4136309 belongs to the class of small molecules that act as antagonists to chemokine receptors. It has been classified under the category of pyrrolidine derivatives, specifically designed to target the CCR2 receptor selectively. The compound's molecular formula is , and its synthesis has been documented in various scientific publications .
The synthesis of PF-4136309 involves a multi-step process that incorporates various reagents and catalysts to construct its complex molecular framework. Key steps typically include:
The specific synthetic routes are proprietary, but general methodologies involve optimizing reaction conditions for yield and purity .
PF-4136309 undergoes several types of chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The products formed depend on specific conditions like temperature and pressure .
PF-4136309 acts primarily by blocking the binding of CCL2 to its receptor CCR2. This blockade prevents monocyte migration towards inflamed tissues, thereby modulating inflammatory responses. Studies have shown that PF-4136309 effectively inhibits chemotaxis in various cell types expressing CCR2, leading to reduced inflammation in experimental models .
The compound’s selectivity for CCR2 over other receptors is attributed to specific interactions at the binding site that have been elucidated through structure-based drug design approaches .
PF-4136309 exhibits several notable physical properties:
The compound has distinct chemical properties that influence its pharmacokinetics:
Relevant data from various studies indicate that PF-4136309 does not inhibit major cytochrome P450 enzymes at concentrations greater than 30 μM, suggesting a low potential for drug-drug interactions via metabolic pathways .
PF-4136309 has significant potential in scientific research due to its role as a CCR2 antagonist. Its applications include:
CC Chemokine Receptor Type 2 (CCR2), a class A G-protein-coupled receptor, serves as the primary receptor for monocyte chemoattractant proteins including CC Chemokine Ligand 2 (CCL2), CC Chemokine Ligand 7 (CCL7), CC Chemokine Ligand 8 (CCL8), and PC3-secreted microprotein [4] [8]. This receptor is predominantly expressed on monocytes, memory T cells, and dendritic cells, playing a non-redundant role in directing the migration of circulating monocytes to sites of inflammation, injury, or neoplasia [4] [5]. Ligand binding triggers intracellular signaling cascades (Gαi-mediated calcium mobilization, extracellular signal-regulated kinase phosphorylation, and Janus kinase/signal transducer and activator of transcription pathways) that induce cytoskeletal rearrangement and directed chemotaxis [4] [8].
In pathological contexts, sustained CCR2 activation drives monocyte-derived macrophage accumulation in tissues, establishing chronic inflammatory microenvironments. This mechanism underpins multiple disease processes:
Table 1: CCR2 Ligands and Their Pathological Roles in Specific Diseases
Ligand | Associated Pathologies | Key Cellular Effects |
---|---|---|
CC Chemokine Ligand 2 | Hepatocellular carcinoma, Non-alcoholic steatohepatitis, Atherosclerosis | Monocyte chemotaxis, Tumor-associated macrophage polarization, Hepatic stellate cell activation |
PC3-secreted microprotein | Acute liver injury, Fibrosis | Monocyte/macrophage recruitment, Hepatic stellate cell activation |
CC Chemokine Ligand 8 | Tumor angiogenesis | Endothelial cell migration/proliferation via extracellular signal-regulated kinase 1/2 |
Pharmacological CCR2 inhibition represents a strategy to disrupt the core mechanism of monocyte infiltration across diverse pathologies. Genetic deletion of Ccr2 in murine models reduces macrophage accumulation in injured tissues, attenuates fibrosis progression, diminishes pain behaviors, and impedes tumor growth and metastasis [5] [4]. Importantly, CCR2 antagonism does not cause complete immunosuppression, as compensatory chemokine pathways permit baseline immune surveillance [8].
In oncology, targeting the CCR2/CC Chemokine Ligand 2 axis aims to reverse macrophage-mediated immunosuppression and enhance chemotherapy efficacy. Tumor-associated macrophages express programmed death-ligand 1, secrete immunosuppressive cytokines (interleukin-10, transforming growth factor-β), and inhibit cytotoxic T cell function [4]. Preclinical evidence indicates that CCR2 blockade synergizes with cytotoxic therapies by normalizing the tumor microenvironment [3] [9]. For inflammatory conditions like disc herniation, CCR2 inhibition offers a targeted approach to interrupt the inflammatory cascade at its initiation point—monocyte recruitment—potentially preventing chronic pain and tissue degeneration [5].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: